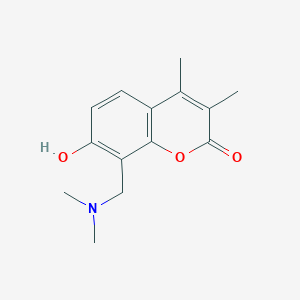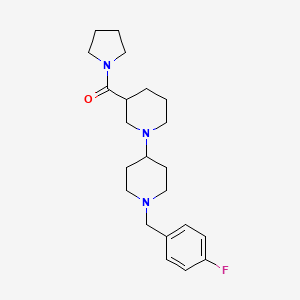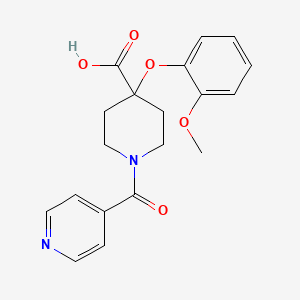![molecular formula C16H20ClNO2 B5259003 2-[(3-Methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B5259003.png)
2-[(3-Methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride is a chemical compound with the molecular formula C10H15NO2. It is commonly used in research and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methylamino]-1-phenylethanol typically involves the reduction of [3-methoxyphenyl)methylamino]acetic acid ethyl ester using sodium borohydride (NaBH4) and lithium bromide (LiBr) in tetrahydrofuran (THF) as a solvent. The reaction is carried out at 80°C for 1 hour, followed by room temperature stirring for 16 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
2-[(3-Methoxyphenyl)methylamino]-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
2-[(3-Methoxyphenyl)methylamino]-1-phenylethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Industry: The compound is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 2-[(3-Methoxyphenyl)methylamino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
類似化合物との比較
Similar Compounds
- 2-[(3-Methoxyphenyl)methylamino]ethanol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-[(3-Methoxyphenyl)methylamino]-1-phenylethanol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-19-15-9-5-6-13(10-15)11-17-12-16(18)14-7-3-2-4-8-14;/h2-10,16-18H,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCURLBVLRQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-amino-5,6-dimethyl-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5258929.png)
![5-[4-(dimethylamino)-3-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5258936.png)
![Ethyl 1-[2-(3-methoxyphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B5258940.png)
![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5258956.png)
![1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B5258969.png)
![7-(1-benzothien-2-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5258972.png)
![methyl 2-[(5E)-5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5258979.png)
![2,2,2-trifluoro-N-{2-[(pyridin-3-ylacetyl)amino]ethyl}acetamide](/img/structure/B5258983.png)
![[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]acetic acid](/img/structure/B5258997.png)


![5-{[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5259027.png)
![N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5259031.png)

